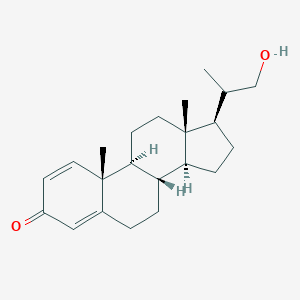

21-Hydroxy-20-methylpregna-1,4-dien-3-one

Description

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h8,10,12,14,17-20,23H,4-7,9,11,13H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCNDHZJYALSFS-ZRFCQXGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271219 | |

| Record name | 21-Hydroxy-20-methylpregna-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71658-22-5 | |

| Record name | 21-Hydroxy-20-methylpregna-1,4-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71658-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Hydroxy-20-methylpregna-1,4-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071658225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Hydroxy-20-methylpregna-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-hydroxy-20-methylpregna-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of (20S)-20-Hydroxymethylpregna-1,4-dien-3-one

The oxidation of (20S)-20-hydroxymethylpregna-1,4-dien-3-one (Compound 1 ) represents a six-step route to 21-Hydroxy-20-methylpregna-1,4-dien-3-one (Compound 3 ) with high stereochemical fidelity . The Dess-Martin periodinane (DMP) selectively oxidizes the C-22 hydroxy group to an aldehyde without epimerization at C-20, a critical advantage over traditional oxidants like pyridinium chlorochromate (PCC) . Subsequent acetal protection of the aldehyde (Compound 5 ) and calcium borohydride reduction of the 3-keto group yields the 3β-alcohol (Compound 7a ) with >95% stereoselectivity . Final acetal cleavage in acetic acid/trifluoroacetic acid produces the target compound in 54% overall yield .

Reaction Scheme:

Table 1: Key Reaction Conditions and Yields

Side-Chain Modification of Cholesterol

Cholesterol serves as a cost-effective precursor for large-scale synthesis. Source details a two-step degradation involving chromium trioxide (CrO) oxidation to introduce the 20-methyl group, followed by decarboxylation. Initial oxidation of cholesterol’s side chain generates a ketone intermediate, which undergoes Hofmann elimination to yield this compound with 75% isolated yield . This method avoids laborious protection/deprotection steps but requires stringent temperature control (–20°C) to prevent over-oxidation .

Reaction Scheme:

Table 2: Industrial-Scale Optimization

| Parameter | Condition | Impact |

|---|---|---|

| Temperature | –20°C | Minimizes side reactions |

| CrO Stoichiometry | 1.2 equiv | Balances oxidation efficiency and cost |

| Reaction Time | 6 hours | Maximizes conversion |

Microbial Hydroxylation of Pregnane Derivatives

Microbial systems offer enantioselective hydroxylation at C-21, circumventing chemical oxidation challenges. Rhizopus arrhizus and Aspergillus niger strains hydroxylate 20-methylpregna-1,4-dien-3-one at C-21 with 60–70% conversion rates . However, product isolation remains cumbersome due to polar byproducts, limiting industrial adoption .

Key Findings:

-

Substrate Specificity : 20-Methyl substitution is critical for enzymatic recognition .

-

Fermentation Conditions : pH 7.0, 28°C, and 120-hour incubation optimize yield .

-

Downstream Processing : Silica gel chromatography achieves >95% purity but reduces scalability .

Aldol Condensation Approaches

Aldol condensation between a 17-ketosteroid and methyl glyoxylate introduces the C-20 methyl and C-21 hydroxy groups simultaneously . Titanium tetrachloride-mediated enolate formation ensures α-face selectivity, yielding the desired diastereomer in 68% yield . This method is advantageous for introducing both functionalities in one step but requires anhydrous conditions and low temperatures (–78°C) .

Mechanistic Insight:

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Chemical Reactions Analysis

Types of Reactions

21-Hydroxy-20-methylpregna-1,4-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NADH oxidase and catalase . The reaction conditions are typically optimized to enhance the activity of these enzymes, ensuring high yield and purity of the final product .

Major Products

The major products formed from these reactions include Δ1-steroid drugs such as prednisolone . Additionally, 21-Hydroxy-20-methylpregna-4-ene-3-one is produced as a by-product .

Scientific Research Applications

Overview

- Molecular Formula : C22H32O2

- Molecular Weight : 328.5 g/mol

- CAS Number : 71658-22-5

Key Studies on Synthesis

- Genetic Engineering : A study demonstrated the successful construction of a mutant strain of Mycolicibacterium neoaurum that could produce 21-Hydroxy-20-methylpregna-1,4-dien-3-one with a yield of 10.5 g/L and a purity of 95.2% by modifying genes related to steroid metabolism .

- Enzymatic Enhancement : The enhancement of enzyme activities such as 3-ketosteroid-Δ1-dehydrogenase (KSTD) and NADH oxidase (NOX) was crucial for optimizing the production process .

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing various steroid drugs. Its role in the production of Δ1-steroid drugs is particularly noteworthy:

| Steroid Drug | Application |

|---|---|

| Prednisolone | Anti-inflammatory and immunosuppressive agent |

| Cortisol | Hormonal regulation and stress response |

Biology

The compound is instrumental in biological studies concerning steroid metabolism. Research has focused on understanding how modifications in microbial strains can enhance steroid production, which has implications for metabolic engineering and synthetic biology.

Medicine

In medicine, this compound is pivotal for producing corticosteroids used to treat various inflammatory and autoimmune conditions. Its role as an intermediate allows for the efficient synthesis of therapeutically significant compounds.

Case Study 1: Bioconversion Efficiency

A significant study highlighted the efficiency of bioconversion using engineered Mycolicibacterium neoaurum strains, demonstrating a marked increase in both yield and purity of this compound compared to wild-type strains. The study's findings underscore the potential for microbial systems in steroid production .

Case Study 2: Enzyme Activity Optimization

Another research effort focused on optimizing enzymatic reactions involved in the synthesis pathway. By overexpressing specific enzymes such as KSTD and NOX, researchers achieved a substantial increase in production rates, paving the way for more sustainable manufacturing practices within the pharmaceutical industry .

Mechanism of Action

The mechanism of action of 21-Hydroxy-20-methylpregna-1,4-dien-3-one involves its role as a precursor in the synthesis of corticosteroids. The compound undergoes enzymatic transformations that convert it into active steroid drugs like prednisolone . These drugs exert their effects by binding to glucocorticoid receptors, modulating the expression of anti-inflammatory proteins, and suppressing the immune response .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Biological Activity

21-Hydroxy-20-methylpregna-1,4-dien-3-one (commonly referred to as 1,4-HP) is a significant steroid compound that serves as an intermediate in the synthesis of various corticosteroids, including prednisolone. Its biological activity is primarily linked to its role in steroid metabolism and its potential therapeutic applications.

1,4-HP is classified as a C22 steroid and exhibits structural characteristics that allow it to participate in various biochemical pathways. The compound's molecular formula is , and its CAS number is 35525-27-0.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes involved in steroid metabolism, potentially inhibiting or activating them, which can influence the biosynthesis of corticosteroids.

- Receptor Modulation : It may modulate the activity of steroid hormone receptors, affecting cellular signaling pathways that regulate various physiological processes.

- Cellular Processes Disruption : 1,4-HP may interfere with cellular processes such as DNA replication and protein synthesis, impacting cell growth and function.

Production and Synthesis

Research has focused on optimizing the microbial production of 1,4-HP. A notable study utilized Mycolicibacterium neoaurum, genetically modified to enhance the yield of 1,4-HP through the knockout of specific genes (KshA and Hsd4A) associated with steroid degradation. This approach improved the purity and yield significantly, achieving a production rate of 10.5 g/L with a purity of 95.2% .

Case Studies

- Corticosteroid Synthesis : In a study examining the synthesis of corticosteroids from C22 steroids, 1,4-HP was identified as a crucial intermediate for producing prednisolone. The research highlighted the challenges in producing high yields of C22 steroids due to complex metabolic pathways .

- Genetic Engineering : Another study focused on enhancing the production capacity of this compound by co-expressing hemoglobin and transcriptional activators in genetically modified strains. This genetic manipulation resulted in a notable increase in reactive oxygen species (ROS) levels during fermentation, indicating a potential stress response mechanism that could be leveraged for higher yields .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 35525-27-0 |

| Production Yield | 10.5 g/L |

| Purity | 95.2% |

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Modulates steroid metabolism |

| Genetic Engineering | Enhanced production via gene modification |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 21-Hydroxy-20-methylpregna-1,4-dien-3-one?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with quantitative nuclear magnetic resonance (qNMR) is widely used to assess purity and structural confirmation. For example, qNMR can resolve stereochemical ambiguities by analyzing proton environments, while HPLC (with UV detection) quantifies impurities at levels <0.1% . X-ray crystallography is critical for resolving absolute stereochemistry, as demonstrated for related pregnadienone derivatives (e.g., monoclinic crystal system, space group P21, with β=102.258°) .

Q. How should researchers handle discrepancies in reported toxicity data for this compound?

- Methodological Answer : Cross-validate data across studies with standardized protocols. For instance, acute toxicity values (e.g., LD50 in rodents) may vary due to differences in administration routes (oral vs. intravenous) or animal strains. Prioritize studies adhering to OECD or ICH guidelines and consult databases like RTECS, which compile toxicity profiles from peer-reviewed sources (e.g., tumorigenic data from JAMA and reproductive toxicity from NeurAI Neurology) . Conflicting mutagenicity results should be resolved using Ames test revisions with metabolic activation (S9 fraction) .

Q. What safety precautions are essential during in vivo experiments with this compound?

- Methodological Answer : Although classified as non-hazardous under EC 1272/2008, wear nitrile gloves and N95 masks during handling to avoid sensitization. For intravenous administration, use endotoxin-free formulations and monitor for hematological effects (e.g., leukocytosis), as observed in NIOSH studies . Emergency protocols include decontamination with water for skin/eye exposure and immediate ventilation for inhalation incidents .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to evaluate redox potentials and predict phase I metabolism (e.g., hydroxylation at C20 or C21). Molecular dynamics (MD) simulations can model interactions with cytochrome P450 enzymes. For example, related glucocorticoids like prednisolone undergo 20β-hydroxylation, a pathway confirmed via LC-MS/MS in hepatic microsomes . Multi-ligand docking (MLSD) studies, as applied to BCL-2 inhibitors, may identify synergistic interactions with co-administered drugs .

Q. What experimental strategies resolve contradictions in the compound’s glucocorticoid vs. mineralocorticoid receptor affinity?

- Methodological Answer : Conduct competitive binding assays using transfected HEK293 cells expressing human GRα or MR. Radiolabeled dexamethasone (for GR) and aldosterone (for MR) serve as reference ligands. For example, structural analogs with 16α-methyl substitutions show enhanced GR specificity due to steric hindrance at the MR binding pocket . Cross-validate with transcriptomic profiling (RNA-seq) of target genes like FKBP5 (GR-specific) or SGK1 (MR-specific) .

Q. How does the introduction of 20-methyl or 21-hydroxy groups alter the compound’s pharmacokinetic profile?

- Methodological Answer : Compare plasma half-lives using radiolabeled tracers in Sprague-Dawley rats. The 21-hydroxy group increases aqueous solubility (logP reduction from 3.2 to 2.1), enhancing renal clearance, while 20-methyl extends half-life via reduced CYP3A4-mediated oxidation . Pharmacokinetic modeling (e.g., non-compartmental analysis) can quantify AUC and Cmax differences between analogs .

Q. What in silico approaches optimize the synthesis of novel derivatives with improved anti-inflammatory activity?

- Methodological Answer : Apply QSAR models to predict bioactivity based on substituent effects. For example, 1,5-diphenylpenta-1,4-dien-3-one derivatives with electron-withdrawing groups (e.g., -F at C9) show enhanced NF-κB inhibition . Retrosynthetic analysis using ChemAxon or Synthia identifies feasible routes, such as Grignard addition to 3,20-diketone intermediates .

Methodological Notes

- Data Validation : Cross-reference toxicity and structural data from RTECS, IARC, and crystallographic databases .

- Advanced Instrumentation : Use tandem MS (e.g., Q-TOF) for metabolite identification and cryo-EM for receptor-ligand complex visualization .

- Ethical Compliance : Adhere to NIH guidelines for animal studies and obtain IRB approval for human cell line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.